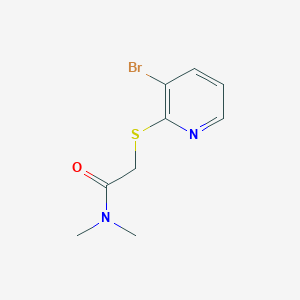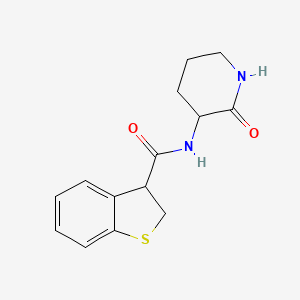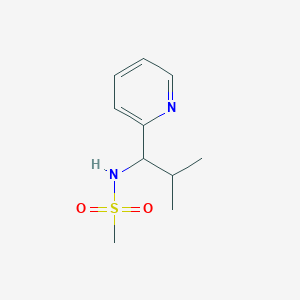![molecular formula C12H16N2O2S3 B7594025 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide, also known as DTT, is a small molecule inhibitor that has been widely used in scientific research. DTT is a potent inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in the folding and maturation of proteins.
Mechanism of Action
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide acts as a reducing agent by donating electrons to disulfide bonds in proteins and enzymes. This reduces the disulfide bonds to thiol groups, which can then form new disulfide bonds with other thiol groups. In the case of PDI, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide reduces the disulfide bonds in the enzyme, which prevents it from functioning properly.
Biochemical and Physiological Effects:
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has also been shown to protect cells from oxidative stress by reducing reactive oxygen species (ROS) levels. In addition, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been shown to improve insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide in lab experiments is that it is a potent inhibitor of PDI, which allows researchers to study the effects of PDI inhibition on protein folding and maturation. However, one limitation of using N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide is that it can also reduce disulfide bonds in other proteins and enzymes, which can lead to non-specific effects. In addition, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide. One area of research is to develop more specific inhibitors of PDI that do not have non-specific effects on other proteins and enzymes. Another area of research is to study the effects of PDI inhibition on specific diseases, such as cancer and neurodegenerative diseases. In addition, researchers can explore the use of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide as a therapeutic agent for these diseases.
Synthesis Methods
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide can be synthesized by reacting 2-chloro-4,5-dimethylthiazole with isopropylamine and sodium sulfite in water. The resulting product is then treated with thionyl chloride and thiophene-2-sulfonamide to yield N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide has been widely used in scientific research as a tool to study the role of PDI in protein folding and maturation. PDI is involved in the formation of disulfide bonds in proteins, which are important for their stability and function. N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide inhibits PDI activity by reducing the disulfide bonds in the enzyme, which prevents it from functioning properly. This allows researchers to study the effects of PDI inhibition on protein folding and maturation.
properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-8-9(2)18-11(13-8)12(3,4)14-19(15,16)10-6-5-7-17-10/h5-7,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQCCYLJUFZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)




![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

